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An objective guide for researchers, scientists, and drug development professionals on the

biochemical properties, mechanisms of action, and experimental data of two prominent HDAC6

inhibitors: Hdac6-IN-35 and Ricolinostat.

In the landscape of epigenetic research, Histone Deacetylase 6 (HDAC6) has emerged as a

significant therapeutic target. Its unique cytoplasmic localization and role in deacetylating non-

histone proteins, such as α-tubulin, positions it as a key regulator of cellular processes like

protein trafficking, cell migration, and autophagy. This guide provides a detailed comparison of

two selective HDAC6 inhibitors, Hdac6-IN-35 and Ricolinostat (also known as ACY-1215), to

aid researchers in selecting the appropriate tool for their studies.

At a Glance: Key Quantitative Data
The following tables summarize the in vitro inhibitory activities of Hdac6-IN-35 and Ricolinostat

against various HDAC isoforms and, where available, other relevant targets.

Table 1: In Vitro Inhibitory Activity (IC50) of Hdac6-IN-35

Target IC50 (µM)

HDAC6 0.166[1][2]

VEGFR-2 13.2[1][2]
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Note: Data on the selectivity of Hdac6-IN-35 against other HDAC isoforms is not readily

available in the public domain.

Table 2: In Vitro Inhibitory Activity (IC50) of Ricolinostat (ACY-1215)

Target IC50 (nM)

HDAC6 5[3]

HDAC1 58

HDAC2 48

HDAC3 51

HDAC8 100

HDAC4, 5, 7, 9, 11 >1000

Sirtuin1, Sirtuin2 >1000

Note: IC50 values can vary depending on the specific assay conditions. The data presented

here are representative values from published studies.

Mechanism of Action and Cellular Effects
Both Hdac6-IN-35 and Ricolinostat are potent inhibitors of HDAC6, a class IIb histone

deacetylase. Their primary mechanism of action involves binding to the catalytic domain of

HDAC6, thereby preventing the deacetylation of its substrates.

Ricolinostat (ACY-1215) has been extensively studied and is known to be a highly selective

HDAC6 inhibitor. Its selectivity for HDAC6 over class I HDACs is more than 10-fold. By

inhibiting HDAC6, Ricolinostat leads to the hyperacetylation of α-tubulin, a key component of

microtubules. This modification disrupts microtubule dynamics, which in turn affects cellular

processes such as cell division and intracellular transport. Furthermore, inhibition of HDAC6 by

Ricolinostat disrupts the aggresome pathway, a cellular mechanism for clearing misfolded

proteins, leading to the accumulation of cytotoxic protein aggregates and subsequent apoptosis

in cancer cells.
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Hdac6-IN-35 is also a potent inhibitor of HDAC6. Interestingly, it has been identified as a dual

inhibitor, also targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key

mediator of angiogenesis. This dual activity suggests that Hdac6-IN-35 may exert anti-cancer

effects through both epigenetic modulation and inhibition of tumor blood supply. The detailed

cellular effects and the selectivity profile of Hdac6-IN-35 against a broader panel of HDAC

isoforms are not as well-documented as those for Ricolinostat.

Signaling Pathways and Experimental Workflows
The inhibition of HDAC6 by these compounds impacts several critical signaling pathways. A

simplified representation of the HDAC6 signaling pathway is provided below.
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HDAC6 Signaling Pathway and Inhibition

A typical experimental workflow for evaluating and comparing HDAC6 inhibitors is outlined

below.
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Experimental Workflow for HDAC6 Inhibitor Evaluation

Experimental Protocols
In Vitro HDAC6 Inhibition Assay (Fluorometric)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound

against HDAC6.

Materials:

Recombinant human HDAC6 enzyme

Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

Developer solution (e.g., containing trypsin)

Test compounds (Hdac6-IN-35, Ricolinostat) dissolved in DMSO

96-well black microplate

Fluorescence plate reader

Procedure:
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Prepare serial dilutions of the test compounds in assay buffer.

Add a fixed amount of recombinant HDAC6 enzyme to each well of the microplate.

Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15

minutes) at 37°C.

Initiate the reaction by adding the fluorogenic HDAC6 substrate to each well.

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

Stop the reaction by adding the developer solution.

Incubate at room temperature for 15 minutes to allow for the development of the fluorescent

signal.

Measure the fluorescence intensity at an excitation wavelength of 350-380 nm and an

emission wavelength of 440-460 nm.

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor

control.

Determine the IC50 value by fitting the data to a dose-response curve using appropriate

software.

Western Blot for Acetylated α-Tubulin
This method is used to assess the cellular activity of HDAC6 inhibitors by measuring the level

of acetylated α-tubulin.

Materials:

Cell line of interest

Test compounds (Hdac6-IN-35, Ricolinostat)

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit
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Laemmli sample buffer

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-acetyl-α-tubulin (Lys40), anti-α-tubulin (loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate (e.g., ECL)

Imaging system

Procedure:

Seed cells in a multi-well plate and allow them to adhere overnight.

Treat cells with various concentrations of the test compounds for a desired time period (e.g.,

24 hours).

Lyse the cells in lysis buffer and collect the protein lysates.

Determine the protein concentration of each lysate using the BCA assay.

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding

Laemmli sample buffer and boiling.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an antibody against total α-tubulin as a loading

control.

Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-

tubulin signal.

Conclusion
Both Hdac6-IN-35 and Ricolinostat are valuable tools for studying the biological roles of

HDAC6. Ricolinostat is a well-characterized, highly selective HDAC6 inhibitor with a wealth of

available data on its cellular effects and selectivity profile. Hdac6-IN-35 presents an interesting

profile as a dual inhibitor of HDAC6 and VEGFR-2, suggesting a broader mechanism of action

that could be advantageous in certain therapeutic contexts. The choice between these two

inhibitors will depend on the specific research question. For studies requiring a highly selective

probe for HDAC6, Ricolinostat is a well-established option. For investigations into the combined

effects of HDAC6 and VEGFR-2 inhibition, Hdac6-IN-35 offers a unique pharmacological tool.

Further characterization of the HDAC isoform selectivity and cellular effects of Hdac6-IN-35 is

warranted to fully understand its potential.
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[https://www.benchchem.com/product/b15137544#a-comparison-of-hdac6-in-35-and-
ricolinostat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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